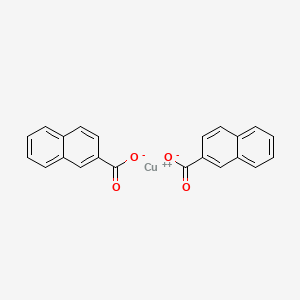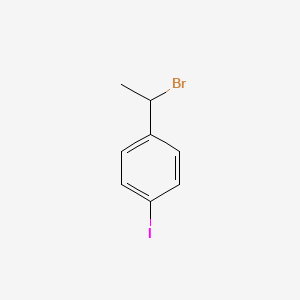
2-(4-methoxynaphthalen-1-yl)benzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxynaphthalen-1-yl)benzofuran is an organic compound that belongs to the class of benzofurans, which are known for their diverse biological activities. This compound features a benzofuran ring fused with a methoxynaphthalene moiety, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of 2-hydroxyphenyl ketones with appropriate naphthalene derivatives under acidic or basic conditions . Microwave-assisted synthesis has also been explored to enhance reaction efficiency and yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. The use of continuous flow reactors and other advanced techniques could be employed to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-methoxynaphthalen-1-yl)benzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzofuran or naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzofurans and naphthalenes, which can exhibit different biological and chemical properties.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in antimicrobial and anticancer studies
Industry: It is used in the development of new materials and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of 2-(4-methoxynaphthalen-1-yl)benzofuran involves its interaction with various molecular targets. For instance, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to bind to specific sites on proteins and enzymes makes it a valuable tool in drug discovery and development.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Methoxynaphthalen-1-yl)prop-2-enyl acetate
- N-hydroxy-N-naphthalen-2-ylformamide
- N-(4-Methoxynaphthalen-1-yl)-2-phenoxyacetamide
Uniqueness
What sets 2-(4-methoxynaphthalen-1-yl)benzofuran apart from similar compounds is its unique structural combination of a benzofuran ring with a methoxynaphthalene moiety. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a compound of significant interest in various research domains.
Propiedades
Número CAS |
61639-30-3 |
|---|---|
Fórmula molecular |
C19H14O2 |
Peso molecular |
274.3 g/mol |
Nombre IUPAC |
2-(4-methoxynaphthalen-1-yl)-1-benzofuran |
InChI |
InChI=1S/C19H14O2/c1-20-18-11-10-16(14-7-3-4-8-15(14)18)19-12-13-6-2-5-9-17(13)21-19/h2-12H,1H3 |
Clave InChI |
AFNLWNQKOCZYHA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C2=CC=CC=C21)C3=CC4=CC=CC=C4O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















